Cas no 1783623-75-5 (2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine)

2-Cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine is a heterocyclic compound featuring a fused thiopyranopyrazole scaffold with a cyclopropyl substituent. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of the amine group at the 3-position enhances its reactivity, enabling diverse functionalization for the synthesis of biologically active derivatives. Its rigid bicyclic framework contributes to improved metabolic stability and binding affinity in target interactions. The compound's synthetic versatility and potential applications in drug discovery highlight its significance as a building block for developing novel therapeutics or crop protection agents.
2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine structure
1783623-75-5 structure
Product Name:2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine
CAS No:1783623-75-5
MF:C9H13N3S
MW:195.284620046616
CID:6398762
PubChem ID:105449423
Update Time:2025-06-09

2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine
    • EN300-784191
    • 1783623-75-5
    • Inchi: 1S/C9H13N3S/c10-9-7-5-13-4-3-8(7)11-12(9)6-1-2-6/h6H,1-5,10H2
    • InChI Key: XZSODWMJWDTKED-UHFFFAOYSA-N
    • SMILES: S1CCC2C(C1)=C(N)N(C1CC1)N=2

Computed Properties

  • Exact Mass: 195.08301860g/mol
  • Monoisotopic Mass: 195.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 69.1Ų

2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine Pricemore >>

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Additional information on 2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine

Introduction to 2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine (CAS No. 1783623-75-5)

2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound belongs to the thiopyranopyrazole class, a family of molecules known for their diverse pharmacological properties. The presence of a cyclopropyl group and the thiopyranopyrazole core suggests a high degree of molecular rigidity, which can be advantageous in binding to biological targets with high specificity. The CAS No. 1783623-75-5 provides a unique identifier for this substance, ensuring accurate referencing in scientific literature and industrial applications.

The synthesis of 2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The thiopyranopyrazole core is typically formed through cyclization reactions involving thioamides or thioureas with appropriate electrophiles. The introduction of the cyclopropyl group at the 2-position further complicates the synthesis but also enhances the compound's potential bioactivity by influencing its electronic and steric properties. Recent advances in catalytic methods have enabled more efficient and sustainable routes to this class of compounds, making them more accessible for further investigation.

One of the most compelling aspects of 2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine is its potential as a pharmacological tool. The thiopyranopyrazole scaffold has shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. Studies have indicated that this class of compounds can interact with multiple biological targets by exploiting their ability to fit into specific binding pockets in proteins and enzymes. The cyclopropyl group further modulates these interactions by introducing steric hindrance and electronic effects that can fine-tune binding affinity.

Recent research has focused on the development of novel derivatives of thiopyranopyrazoles as lead compounds for drug discovery. For instance, modifications at the 3-amino position have been explored to enhance solubility and metabolic stability while maintaining bioactivity. The 3-amino group in 2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine serves as a key site for functionalization, allowing chemists to explore diverse chemical spaces. These derivatives have been tested in preclinical models for their efficacy against various diseases, with some showing remarkable results in inhibiting key pathological pathways.

The biological activity of 2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine has been investigated through both computational modeling and experimental assays. Molecular docking studies have revealed that this compound can bind to several protein targets with high affinity, suggesting its potential as an inhibitor or modulator of these proteins. Experimental validation through enzyme assays and cell-based assays has confirmed these predictions, demonstrating inhibitory effects on enzymes involved in inflammation and cancer progression. These findings underscore the compound's significance as a candidate for further development into therapeutic agents.

The pharmacokinetic properties of 2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine are also of great interest. Due to its complex structure, understanding how it is metabolized and excreted is crucial for optimizing its therapeutic potential. Preliminary studies have suggested that this compound exhibits moderate bioavailability and undergoes biotransformation via cytochrome P450 enzymes. These insights are valuable for designing clinical trials and predicting drug-drug interactions in patients receiving this compound or other medications simultaneously.

The future directions for research on 2-cyclopropyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine include exploring its mechanism of action in greater detail and evaluating its safety profile in animal models before human clinical trials. Additionally,the development of more efficient synthetic routes will be essential for scaling up production if this compound progresses to clinical development. Collaborative efforts between synthetic chemists、biologists、and pharmacologists will be necessary to fully realize its potential as a therapeutic agent.

In conclusion,2-cyclopropyl-2H、4 H、6 H、7 H -thiopyrano [ 4、 3 -c ] pyrazol - 3 - amine (CAS No . 1783623 -75 -5) is a promising compound with a unique structural framework that offers potential benefits in drug discovery . Its synthesis 、 biological activity 、 pharmacokinetic properties , and future research directions highlight its significance as a candidate for further exploration in pharmaceutical chemistry . As our understanding of its properties grows , so too does the hope that it may contribute to the development of novel treatments for various diseases .

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